molecular formula C7H13NO5S B6262122 rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid CAS No. 1104191-58-3

rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid

Cat. No. B6262122
CAS RN: 1104191-58-3
M. Wt: 223.2
InChI Key:
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Description

Rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid (Rac-MMP) is a derivative of pyrrolidine-2-carboxylic acid that has been modified by the addition of a methanesulfonyl group. Rac-MMP has a wide range of applications in scientific research, including in biochemical and physiological studies.

Mechanism of Action

Rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid is thought to work by forming covalent bonds with proteins, enzymes, and other molecules. This binding is thought to be mediated by the formation of a disulfide bridge between the sulfonyl group of rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid and the thiol group of the target molecule. This binding is highly specific and is thought to be reversible, allowing for the release of the target molecule and subsequent re-binding of rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid to other molecules.
Biochemical and Physiological Effects
rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to inhibit the binding of proteins to DNA. In addition, rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory and anti-cancer activities, as well as to have the potential to modulate the immune system.

Advantages and Limitations for Lab Experiments

Rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid has several advantages for use in lab experiments. For example, it is relatively easy to synthesize, and is available in a variety of concentrations, allowing for precise control of the concentration of rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid in a given experiment. In addition, rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid has been shown to be highly specific in its binding, allowing for precise control of the target molecule. However, rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid has several limitations. For example, it is relatively expensive, and may not be suitable for large-scale experiments. In addition, the binding of rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid to a target molecule may not be completely reversible, which could lead to the accumulation of non-specific binding products.

Future Directions

Rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid has a wide range of potential future applications. For example, it could be used to study the structure and function of proteins, enzymes, and other molecules, as well as to study the effects of drugs on biochemical and physiological processes. In addition, rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid could be used to study the interactions between proteins and other molecules, and to study the effects of drugs on the immune system. Finally, rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid could be used to study the effects of drugs on cancer cells and other disease states.

Synthesis Methods

Rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid is synthesized through a two-step process. The first step involves the reaction of pyrrolidine-2-carboxylic acid with a methanesulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the intermediate product, rac-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid, which can then be reacted with a secondary amine, such as N-methylmorpholine or N-methylpiperazine, to produce the final product, rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid. This two-step synthesis method is simple and efficient, and produces rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid in high yields.

Scientific Research Applications

Rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid has been used in a variety of scientific research applications, due to its ability to bind to proteins, enzymes, and other molecules. For example, it has been used to study the binding of proteins to DNA, as well as to study the interactions between proteins and other molecules. In addition, rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid has been used to study the structure and function of enzymes, and to study the effects of drugs on biochemical and physiological processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid involves the protection of the carboxylic acid group, followed by the addition of the methanesulfonyl group and the methoxy group. The stereochemistry of the pyrrolidine ring must be controlled during the synthesis to obtain the desired racemic mixture.", "Starting Materials": [ "L-aspartic acid", "methanesulfonyl chloride", "sodium methoxide", "methanol", "diethyl ether", "triethylamine", "N,N-dimethylformamide", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Protection of the carboxylic acid group with methanol and hydrochloric acid to form methyl L-aspartate", "Addition of methanesulfonyl chloride in the presence of triethylamine and N,N-dimethylformamide to form methyl (2R)-2-methanesulfonyloxy-4-methoxypyrrolidine-1-carboxylate", "Reduction of the pyrrolidine ring with sodium methoxide in methanol to form rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid", "Neutralization of the reaction mixture with hydrochloric acid and extraction with diethyl ether", "Washing of the organic layer with sodium hydroxide solution and water", "Drying of the organic layer and evaporation of the solvent to obtain the desired product" ] }

CAS RN

1104191-58-3

Product Name

rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid

Molecular Formula

C7H13NO5S

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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